2-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide
Description
2-Fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide is a sulfonamide derivative featuring a fluorine-substituted benzene ring linked to a piperidine moiety, which is further functionalized with a 1,2,5-thiadiazole heterocycle. The fluorine atom at the ortho position of the benzene ring may influence electronic properties and binding affinity, while the thiadiazole-piperidine system could contribute to conformational rigidity .
Properties
IUPAC Name |
2-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O2S2/c14-11-3-1-2-4-12(11)22(19,20)17-10-5-7-18(8-6-10)13-9-15-21-16-13/h1-4,9-10,17H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOOQEZJPAPWCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC=CC=C2F)C3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the thiadiazole ring, which can be synthesized from thiosemicarbazide and an appropriate nitrile under acidic conditions . The piperidine ring is then introduced through a nucleophilic substitution reaction. Finally, the sulfonamide group is added via a reaction with a sulfonyl chloride derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under strong oxidizing conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine .
Scientific Research Applications
2-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.
Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity . The sulfonamide group can inhibit certain enzymes by mimicking the structure of their natural substrates . These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between 2-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide and related sulfonamide derivatives. Data are derived from synthetic protocols (), crystallographic tools (), and inferred structure-activity relationships.
Key Observations:
Fluorine Positioning : The ortho-fluorine in the target compound may enhance lipophilicity and membrane permeability compared to para-fluorinated analogs, as seen in Example 57’s chromenyl system .
Sulfonamide Substituents : The cyclopropyl and isopropyl groups in Example 57 and its intermediate () introduce steric bulk, which could hinder target engagement compared to the piperidine-thiadiazole group in the target compound.
Crystallographic Analysis : Tools like SHELX () and Mercury () enable comparative studies of packing motifs and hydrogen-bonding networks. For instance, the thiadiazole’s sulfur and nitrogen atoms may form stronger intermolecular interactions than pyrazolo-pyrimidine systems, affecting solubility and crystal stability .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely involves Suzuki-Miyaura coupling (as in ) or sulfonylation of a piperidine-thiadiazole precursor. The absence of boronic acid intermediates in its structure simplifies purification compared to Example 57 .
- Thermal Stability : The melting point of Example 57 (211–214°C) implies high crystallinity due to its extended π-system; the target compound’s simpler structure may result in a lower melting point, improving formulation flexibility .
Biological Activity
2-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide is an organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This compound features a unique combination of functional groups, including a fluorine atom, a thiadiazole ring, and a sulfonamide group, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets:
- 5-HT1A Receptors : The compound may act as an antagonist at serotonin receptors, which are implicated in various neurological disorders.
- Aromatase Inhibition : It has been suggested that the compound may inhibit the aromatase enzyme, leading to decreased estrogen levels. This action could be beneficial in treating estrogen-dependent cancers such as breast cancer.
Biochemical Pathways
The inhibition of aromatase disrupts the biosynthesis of estrogens, which can have significant implications in cancer therapy. Additionally, the nitrogen atoms in the thiadiazole ring are believed to interact with the heme moiety of cytochrome P450 enzymes, potentially affecting drug metabolism and clearance.
Pharmacokinetics
The pharmacokinetic profile of 2-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide suggests favorable absorption and distribution characteristics. Its ability to form hydrogen bonds enhances its solubility and bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- In Vitro Studies : In cell line assays against human breast adenocarcinoma (MCF-7) and other cancer types, the compound exhibited significant cytotoxic effects. For instance, it demonstrated an IC50 value comparable to established chemotherapeutics like doxorubicin .
| Cell Line | IC50 Value (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 15.63 | Tamoxifen (10.38) |
| U937 | 0.12 - 2.78 | Doxorubicin |
Molecular Docking Studies
Molecular docking studies have indicated strong binding affinity between the compound and estrogen receptors, suggesting that it may function similarly to Tamoxifen by inducing apoptosis in cancer cells through receptor-mediated pathways .
Synthesis and Preparation
The synthesis of 2-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide typically involves multiple synthetic steps:
- Thiadiazole Ring Formation : Synthesized from thiosemicarbazide and an appropriate nitrile under acidic conditions.
- Subsequent Modifications : The introduction of the sulfonamide group and fluorine atom is achieved through substitution reactions using various reagents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
